molecular formula C22H19BrN2O2S2 B12022934 (3Z)-1-Benzyl-5-bromo-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-Benzyl-5-bromo-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12022934
M. Wt: 487.4 g/mol
InChI Key: LMLCLHKUJRZWEH-HNENSFHCSA-N
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Description

(3Z)-1-Benzyl-5-bromo-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-Benzyl-5-bromo-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate isothiocyanate with an α-halo ketone under basic conditions.

    Bromination: Introduction of the bromine atom can be done using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Final Coupling: The final step involves coupling the thiazolidinone and indole moieties under suitable conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups or the bromine atom.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-Benzyl-5-bromo-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-1-Benzyl-5-bromo-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their biological activities.

    Brominated Compounds: Often used in medicinal chemistry for their enhanced reactivity.

Uniqueness

What sets (3Z)-1-Benzyl-5-bromo-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which may confer distinct biological activities and reactivity profiles.

Properties

Molecular Formula

C22H19BrN2O2S2

Molecular Weight

487.4 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19BrN2O2S2/c1-13(2)11-25-21(27)19(29-22(25)28)18-16-10-15(23)8-9-17(16)24(20(18)26)12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3/b19-18-

InChI Key

LMLCLHKUJRZWEH-HNENSFHCSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)SC1=S

Origin of Product

United States

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